molecular formula C12H12ClN3O B10957732 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

Cat. No.: B10957732
M. Wt: 249.69 g/mol
InChI Key: ZOQMHTDDVZEKOU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a chemical compound that features a benzamide core substituted with a chloro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(1H-imidazol-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The benzamide moiety can react with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of oxidized imidazole derivatives.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors associated with diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro group and the imidazole ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C12H12ClN3O/c13-11-4-2-1-3-10(11)12(17)15-6-5-9-7-14-8-16-9/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)

InChI Key

ZOQMHTDDVZEKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN2)Cl

Origin of Product

United States

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